2-Methoxy-6-nitro-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Overview
Description
2-Methoxy-6-nitro-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is a complex organic compound that features a phenolic core substituted with methoxy, nitro, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-nitro-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Substitution: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the phenolic hydroxyl group is activated and then reacted with 4-[3-(trifluoromethyl)phenyl]piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Reduction: Conversion of the nitro group to an amine results in 2-Methoxy-6-amino-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol.
Substitution: Replacement of the methoxy group with other nucleophiles can yield various substituted phenols.
Scientific Research Applications
2-Methoxy-6-nitro-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its interactions with neurotransmitter receptors.
Biological Research: Used as a probe to study the binding and activity of various biological targets.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-nitro-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenol: Lacks the piperazine and trifluoromethyl groups, making it less complex.
4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol: Lacks the methoxy and nitro groups, altering its chemical properties and biological activity.
Uniqueness
2-Methoxy-6-nitro-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
IUPAC Name |
2-methoxy-6-nitro-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-29-17-10-13(9-16(18(17)26)25(27)28)12-23-5-7-24(8-6-23)15-4-2-3-14(11-15)19(20,21)22/h2-4,9-11,26H,5-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWWECQBQHBBMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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